Due to the presence of both a fluorine and a chlorine atom, ECFA serves as a valuable precursor for the synthesis of various fluorinated compounds. These compounds are of particular interest in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms, such as increased lipophilicity and metabolic stability in drugs [].
Beyond fluorinated compounds, ECFA can act as a starting material for the synthesis of a broader range of functionalized molecules. Its reactive ester group allows for various transformations, making it a valuable tool for organic chemists.
Ethyl chlorofluoroacetate is an organic compound with the molecular formula and a molecular weight of approximately 140.54 g/mol. It is classified as a halogenated ester, specifically an acyl halide, and is recognized for its unique combination of chlorine and fluorine substituents on the acetyl group. The compound appears as a colorless liquid with a boiling point of 133 °C and a density of 1.212 g/mL at 25 °C . Ethyl chlorofluoroacetate is used in various
While specific biological activity data on ethyl chlorofluoroacetate is limited, compounds in its class often exhibit significant biological effects due to their reactivity. Similar halogenated compounds can demonstrate toxicity and environmental persistence. Monitoring for potential health hazards is essential, as exposure can lead to skin irritation and respiratory issues .
Ethyl chlorofluoroacetate can be synthesized through various methods:
Ethyl chlorofluoroacetate finds applications in various fields:
Studies on ethyl chlorofluoroacetate's interactions primarily focus on its reactivity with other chemicals rather than biological interactions. Its reactions with hydroxyl radicals and chlorine atoms have been characterized to understand its atmospheric chemistry and potential environmental impacts . Additionally, understanding its behavior in cross-coupling reactions provides insight into its utility in synthetic organic chemistry.
Ethyl chlorofluoroacetate shares structural similarities with several other halogenated compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl fluoroacetate | Lacks chlorine; used similarly in organic synthesis | |
Methyl chlorofluoroacetate | Similar reactivity but with a methyl group instead | |
Trichloroacetic acid | Contains three chlorine atoms; more potent as a reagent | |
2-Chloroacetic acid | Used as a building block for various chemical syntheses |
Ethyl chlorofluoroacetate's uniqueness lies in its combination of both chlorine and fluorine atoms adjacent to an acetate group, which enhances its reactivity compared to other similar compounds. This dual halogenation allows for diverse synthetic applications that are not achievable with compounds containing only one type of halogen. Its specific properties make it particularly valuable in pharmaceutical chemistry where fluorinated compounds often exhibit improved biological activity.
Flammable;Corrosive;Irritant